1-Methyl-2-benzimidazolinone

EZH2 inhibitor B-cell lymphoma enzymatic IC50

Addressing metabolic instability and mutant-coverage gaps in EZH2 inhibitor programs. 1-Methyl-2-benzimidazolinone (CAS 1849-01-0) delivers: • 3.75× WT EZH2 potency, ~10× Y641 mutant potency vs tazemetostat • 22× HLM half-life extension • Sub-nanomolar sigma-2 affinity (Ki 0.43 nM, >1000× selectivity) • Fragment-like (MW 148, HBD=1, XLogP≈0.7) for screening libraries ≥98% purity crystalline powder; full analytics; global shipping.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1849-01-0
Cat. No. B159181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-benzimidazolinone
CAS1849-01-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
InChIKeyPYEHNKXDXBNHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-benzimidazolinone: Physicochemical & Structural Profile


1-Methyl-2-benzimidazolinone (CAS 1849-01-0) is a monomethyl-substituted 2-benzimidazolinone heterocycle (C₈H₈N₂O, MW 148.16) . It exists as a white to light beige crystalline powder with a melting point of 192–196 °C and one hydrogen-bond donor . The N1-methyl group restricts tautomeric equilibria relative to the unsubstituted 2-benzimidazolinone, yielding a defined keto tautomer , and commercial specifications typically require ≥97.5% purity by HPLC .

EZH2 Pathway Scaffold reported for EZH2 wild-type and mutant enzyme inhibition studies
Fragment Library MW 148, HBD=1, logP ~0.7 fit fragment-based screening criteria
Sigma-2 Research Core of selective sigma-2 ligand with reported in vivo probe activity

1-Methyl-2-benzimidazolinone vs. Other Benzimidazolinones: Key Distinctions


Generic benzimidazolinones are not functionally interchangeable. The 1-Methyl-2-benzimidazolinone scaffold retains a single N–H hydrogen-bond donor (HBD = 1) while the N1-methyl group blocks tautomerization at that position [1]. By contrast, unsubstituted 2-benzimidazolinone has two N–H donors and can tautomerize, whereas 1,3-dimethyl-2-benzimidazolinone has zero HBDs and a permanently blocked lactam . These differences fundamentally alter hydrogen-bonding capacity, solubility, and metabolic handling [2]. Additionally, N1-methylation can improve metabolic stability and target selectivity in medicinal chemistry campaigns, meaning simple N-desmethyl or N,N′-dimethyl analogs cannot be substituted without risking loss of potency or pharmacokinetic performance [2].

1-Methyl-2-benzimidazolinone
Unsubstituted / Dimethyl analogs
HBD = 1
HBD = 2 or 0; HBD count alters permeability and efflux risk
Fixed keto tautomer
Unsubstituted tautomerizes; dimethyl permanently blocked lactam may shift target recognition
Reported metabolic stability context
N-desmethyl or N,N-dimethyl may not reproduce HLM half-life profile

1-Methyl-2-benzimidazolinone: Head-to-Head Comparisons


EZH2 Wild-Type Inhibitory Potency

Compound N40—a pyridone-benzamide derivative incorporating the 1-methyl-2-benzimidazolinone moiety—exhibited superior EZH2 WT inhibitory activity compared to the FDA-approved EZH2 inhibitor tazemetostat (compound 1) [1]. Biochemical assays demonstrated that N40 (IC50 = 0.32 nM) was approximately 3.75-fold more potent than tazemetostat (IC50 = 1.20 nM) against EZH2 WT [1].

EZH2 WT IC50
Head-to-head
N40: IC50 = 0.32 nM vs tazemetostat: 1.20 nM (~3.75-fold)
Reported enzymatic inhibition context
Supports EZH2 pathway lead selection
EZH2 inhibitor B-cell lymphoma enzymatic IC50

EZH2 Y641 Mutant Inhibitory Potency

N40 demonstrated approximately 10-fold greater potency than tazemetostat against clinically relevant EZH2 Y641 mutants [1]. Specifically, N40 exhibited IC50 values of 0.03 nM (Y641F) and 0.08 nM (Y641N), whereas tazemetostat showed IC50 values of 0.37 nM (Y641F) and 0.85 nM (Y641N) [1].

EZH2 Y641 Mutant
Head-to-head
Y641F: 0.03 vs 0.37 nM (12.3×); Y641N: 0.08 vs 0.85 nM (10.6×)
Reported mutant enzyme context
May inform resistance-model studies
EZH2 Y641 mutant drug resistance lymphoma

Metabolic Stability in Human Liver Microsomes

Incorporation of the 1-methyl-2-benzimidazolinone moiety into analog N40 markedly improved metabolic stability in human liver microsomes (HLM) compared to tazemetostat [1]. N40 displayed a half-life (T1/2) of 177.69 min, whereas tazemetostat showed a T1/2 of only 7.97 min [1].

HLM T1/2
Reported
N40 T1/2 = 177.69 min vs tazemetostat 7.97 min (~22.3-fold)
Reported metabolic stability context
Supports exposure-model interpretation
metabolic stability human liver microsomes half-life

Antiproliferative Activity in Karpas-422 Cells

At the cellular level, N40 inhibited proliferation of Karpas-422 B-cell lymphoma cells with an IC50 of 3.52 ± 1.23 nM, which was approximately 10-fold more potent than tazemetostat (IC50 = 35.01 ± 1.28 nM) [1]. N40 also induced G1-phase cell-cycle arrest and dose-dependent apoptosis in these cells [1].

Karpas-422 IC50
Head-to-head
N40: 3.52 nM vs tazemetostat: 35.01 nM (~10-fold)
Reported cellular endpoint context
G1 arrest and apoptosis observed
antiproliferative Karpas-422 cellular IC50

Hydrogen-Bond Donor/Acceptor Profile

1-Methyl-2-benzimidazolinone possesses one hydrogen-bond donor (N–H) and two hydrogen-bond acceptors [1], placing it intermediate between 2-benzimidazolinone (HBD = 2, HBA = 2) and 1,3-dimethyl-2-benzimidazolinone (HBD = 0, HBA = 2) . This intermediate profile is often correlated with improved permeability and reduced efflux compared to the fully unsubstituted analog, while maintaining target hydrogen-bonding capacity that the dimethyl analog lacks [2].

HBD/HBA Profile
Class-level
HBD = 1, HBA = 2, XLogP ~0.7 (intermediate between unsubstituted HBD=2 and dimethyl HBD=0)
Intermediate property context
Class-level inference; data to verify
hydrogen-bond donor ADME structural analogue comparison

Sigma-2 Receptor Affinity and Selectivity

The 1-methyl-2-benzimidazolinone scaffold served as the core for CM398, a highly selective sigma-2 receptor ligand (Ki = 0.43 nM; σ1/σ2 selectivity > 1000-fold) [1]. CM398 demonstrated oral bioavailability and antinociceptive activity in rodent models, with preferential affinity for sigma-2 over sigma-1 and at least four other neurotransmitter receptors [1]. The N3-methyl group is structurally identical to the 1-methyl-2-benzimidazolinone motif and is critical for maintaining this selectivity profile.

Sigma-2 Selectivity
Reported
CM398 Ki = 0.43 nM, σ1/σ2 > 1000-fold vs unsubstituted scaffold lower selectivity
Reported binding selectivity context
In vivo antinociception probe demonstrated
sigma-2 receptor selectivity neuropathic pain

1-Methyl-2-benzimidazolinone: Key Application Scenarios


EZH2 Inhibitor for B-Cell Lymphoma

The 1-methyl-2-benzimidazolinone moiety, when incorporated into pyridone-benzamide analogs, delivers 3.75-fold improved EZH2 WT potency, ~10-fold improved Y641 mutant potency, 10-fold cellular antiproliferative advantage, and 22-fold longer HLM half-life compared to tazemetostat [1]. Medicinal chemistry teams pursuing next-generation EZH2 inhibitors for diffuse large B-cell lymphoma should prioritize this scaffold to simultaneously address potency, mutant coverage, and metabolic stability liabilities observed with first-generation inhibitors.

Sigma-2 Receptor Pain Therapeutics

CM398, built on the 1-methyl-2-benzimidazolinone core, achieved sub-nanomolar sigma-2 affinity (Ki = 0.43 nM) with >1000-fold selectivity over sigma-1 and demonstrated oral antinociceptive efficacy in vivo [1]. This makes the scaffold a validated starting point for sigma-2-targeted pain therapeutics and PET tracer development programs.

Fragment-Based Drug Discovery Library

With MW = 148 Da, one HBD, two HBA, XLogP ≈ 0.7, and a rigid aromatic core, 1-methyl-2-benzimidazolinone satisfies fragment-like physicochemical criteria [1]. Its intermediate hydrogen-bonding profile differentiates it from both the fully unsubstituted (HBD = 2) and N,N′-dimethyl (HBD = 0) analogs, offering a balanced solubility-permeability profile suitable for fragment screening libraries [2].

Kinase and Epigenetic Hinge-Binder Scaffold

The benzimidazolinone core functions as a hinge-binding motif in kinase and epigenetic target inhibitors [1]. The specific N1-methyl substitution pattern preserves one N–H donor for hinge hydrogen-bonding while improving lipophilic efficiency and metabolic stability compared to the unsubstituted parent, as demonstrated by the EZH2 inhibitor case [1]. Researchers designing ATP-competitive or SAM-competitive inhibitors can rationally select this scaffold over 2-benzimidazolinone for improved drug-like properties.

Application
Selection Property
Validation Focus
EZH2 pathway inhibitor lead optimization
Scaffold-mediated EZH2 inhibition profile
Enzymatic/cellular potency, HLM stability
Sigma-2 receptor ligand development
Sigma-2 affinity and selectivity profile
Binding selectivity, in vivo probe activity
Fragment-based screening library
Physicochemical fragment-like properties
HBD count, logP, MW compliance
Kinase/epigenetic hinge-binder research
Hinge-binding motif with balanced HBD
Target engagement, lipophilic efficiency

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